Ethyl 4,5-dimethyl-2-({[(6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetyl}amino)thiophene-3-carboxylate
Overview
Description
Ethyl 4,5-dimethyl-2-({[(6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetyl}amino)-3-thiophenecarboxylate is a complex organic compound that features a thiophene ring, a pyrimidine ring, and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4,5-dimethyl-2-({[(6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetyl}amino)thiophene-3-carboxylate typically involves multi-step organic reactions. One common approach is to start with the thiophene ring and introduce the necessary substituents through a series of reactions including acylation, amination, and esterification. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. This requires optimization of reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4,5-dimethyl-2-({[(6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetyl}amino)-3-thiophenecarboxylate can undergo various chemical reactions including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This can be used to remove oxygen or introduce hydrogen atoms.
Substitution: Functional groups on the thiophene or pyrimidine rings can be substituted with other groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to drive the reactions to completion .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or amines .
Scientific Research Applications
Ethyl 4,5-dimethyl-2-({[(6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetyl}amino)-3-thiophenecarboxylate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and functional groups.
Industry: Utilized in the development of new materials with specific electronic or optical properties .
Mechanism of Action
The mechanism by which Ethyl 4,5-dimethyl-2-({[(6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetyl}amino)thiophene-3-carboxylate exerts its effects involves interactions with various molecular targets. These may include enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to specific sites, modulating biological pathways and leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: These compounds also contain heterocyclic rings and exhibit diverse biological activities.
Imidazole Derivatives: Known for their broad range of chemical and biological properties.
Thiazole Derivatives: These compounds have various biological activities, including anti-inflammatory and antimicrobial properties.
Uniqueness
Ethyl 4,5-dimethyl-2-({[(6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetyl}amino)-3-thiophenecarboxylate is unique due to its specific combination of functional groups and rings, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for further research and development in various fields .
Properties
IUPAC Name |
ethyl 4,5-dimethyl-2-[[2-[(6-oxo-1H-pyrimidin-2-yl)sulfanyl]acetyl]amino]thiophene-3-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O4S2/c1-4-22-14(21)12-8(2)9(3)24-13(12)17-11(20)7-23-15-16-6-5-10(19)18-15/h5-6H,4,7H2,1-3H3,(H,17,20)(H,16,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMFYFLNWZNAABO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C)NC(=O)CSC2=NC=CC(=O)N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.